
UNC3866
描述
UNC3866 是一种针对染色体盒蛋白的小分子抑制剂,特别是 CBX4 和 CBX7。这些蛋白是多梳抑制复合物 1 的一部分,在基因沉默和染色质重塑中起着至关重要的作用。 通过抑制这些蛋白,this compound 在癌症治疗中显示出潜力,特别是在损害癌细胞的 DNA 修复机制方面 .
准备方法
UNC3866 的合成涉及多个步骤,从核心结构的制备开始,然后添加各种官能团。合成路线通常包括:
核心结构的形成: 这涉及使用特定的试剂和催化剂来形成分子的基本骨架。
官能团添加: 通过烷基化、酰化和胺化等反应将各种官能团添加到核心结构中。
This compound 的工业生产方法尚未广泛记载,但它们可能涉及扩大实验室合成工艺,优化反应条件,并确保一致的质量和产量。
化学反应分析
UNC3866 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生酮或醛,而还原可能会产生醇。
科学研究应用
Selectivity Studies
Extensive selectivity studies have shown that UNC3866 is highly selective for CBX4 and CBX7 over other chromodomains. For instance, it exhibits a 20-fold selectivity for CBX7 compared to other members of the CBX family . Additionally, it has been tested against a wide array of protein targets, including bromodomains and various methyltransferases, demonstrating inactivity against these targets . This specificity is crucial for minimizing off-target effects in therapeutic applications.
Cancer Treatment
One of the most promising applications of this compound is in cancer therapy. Research indicates that this compound can inhibit the proliferation of prostate cancer cells (PC3) by disrupting the function of PRC1, which is known to be overexpressed in various cancers . Furthermore, studies have shown that this compound sensitizes homologous recombination-deficient cancer cells to ionizing radiation, making it a potential candidate for combination therapies aimed at enhancing the efficacy of radiotherapy .
DNA Repair Pathways
This compound's role in modulating DNA repair pathways has also been investigated. It targets CBX4, a protein involved in DNA end resection—a critical step in homologous recombination repair. By inhibiting this process, this compound can selectively sensitize HR-deficient cells while sparing HR-proficient cells from toxicity. This selectivity opens new avenues for targeted cancer treatments that exploit specific vulnerabilities in cancer cell DNA repair mechanisms .
Case Studies and Experimental Findings
Several studies have documented the effects and applications of this compound:
- Prostate Cancer Cell Proliferation : In vitro experiments demonstrated that this compound effectively inhibits PC3 cell proliferation, highlighting its potential as an anti-cancer agent .
- DNA Damage Response : In HR-deficient cancer models, treatment with this compound resulted in reduced end resection levels and diminished RAD51 foci formation post-irradiation, indicating impaired DNA repair capabilities .
- Biochemical Assays : Biotinylated derivatives of this compound were utilized in chemiprecipitation assays to confirm its engagement with PRC1 components like RING1B and BMI-1, underscoring its utility as a chemical probe for studying chromatin dynamics .
Data Summary Table
作用机制
UNC3866 通过与 CBX4 和 CBX7 的染色体结构域结合来发挥其作用,抑制它们与组蛋白的相互作用。这种破坏损害了这些蛋白调节基因表达和维持染色质结构的能力。 结果,癌细胞更容易受到 DNA 损伤的影响,并且修复 DNA 的能力下降,从而导致细胞死亡 .
相似化合物的比较
与其他染色体盒蛋白相比,UNC3866 对 CBX4 和 CBX7 的高选择性和效力是独一无二的。类似的化合物包括:
生物活性
UNC3866 is a small molecule inhibitor primarily targeting the chromodomain proteins CBX4 and CBX7, which are integral components of the Polycomb Repressive Complex 1 (PRC1). This compound has garnered significant attention due to its potential applications in cancer therapy, particularly in sensitizing cancer cells to ionizing radiation (IR) by inhibiting DNA repair processes.
Target Interaction
This compound exhibits a high affinity for the chromodomains of CBX4 and CBX7, with a dissociation constant () around 100 nM. It shows selectivity against other chromodomain proteins, being 6- to 18-fold more selective for CBX4/7 compared to other members of the CBX family and over 250 non-target proteins .
Inhibition of DNA Repair
Research indicates that this compound inhibits key processes in DNA repair mechanisms:
- End Resection : this compound decreases the efficiency of DNA end resection, which is crucial for homologous recombination (HR) repair pathways .
- RAD51 Foci Formation : The compound significantly reduces RAD51 foci formation in HR-deficient cells, indicating a suppression of HR activity .
- Sensitization to IR : In HR-deficient cancer cells, this compound enhances sensitivity to ionizing radiation by impairing alternative end joining (alt-EJ) and single-strand annealing (SSA) pathways, making these cells more susceptible to DNA damage .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation at concentrations as low as 7.6 µM. At 30 µM, it induces a senescence phenotype linked to its target interactions . The compound's effects on cellular assays necessitate high concentrations due to its low permeability across cell membranes (approximately 5% penetration) .
Case Study: U2OS Cells
In experiments involving U2OS cells, treatment with this compound led to a significant reduction in RPA1 foci following IR-induced DNA damage, highlighting its role in modulating DNA repair pathways . This effect was particularly pronounced in cells with compromised HR capabilities.
Pharmacokinetics
Pharmacokinetic studies in mice indicate moderate clearance rates for this compound after intraperitoneal injection, suggesting potential for in vivo applications despite challenges related to achieving effective concentrations in cellular assays .
Data Summary
Parameter | Value |
---|---|
Target Proteins | CBX4, CBX7 |
Dissociation Constant () | ~100 nM |
Selectivity | 6-18 fold over other CBX proteins |
Cell Penetration | ~5% |
Inhibition Concentration (Proliferation) | 7.6 µM |
Induction of Senescence | At 30 µM |
Pharmacokinetics | Moderate clearance in mice |
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRDXVUROEIKJ-JCXBGQGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。